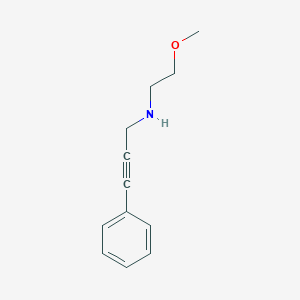

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13H,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOZGGYQGXHFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406012 | |

| Record name | N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889949-89-7 | |

| Record name | N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The process begins with the oxidative deamination of 2-methoxyethylamine () using tert-butyl hydroperoxide (TBHP) as an oxidant and as a catalyst. This step forms a reactive imine intermediate (), which subsequently undergoes alkynylation with phenylacetylene. The copper catalyst facilitates the formation of a carbon-nitrogen bond between the imine and alkyne.

Key steps include:

-

Oxidative Deamination :

-

Alkynylation :

Optimized Reaction Conditions

Reaction parameters were refined to maximize yield and minimize side reactions (e.g., alkyne homocoupling):

Under these conditions, the target compound is obtained as a yellow oil with a purity of >95% after column chromatography.

Comparative Analysis of Alternative Synthetic Routes

Reductive Amination

Another potential route involves reductive amination of 3-phenylpropiolaldehyde with 2-methoxyethylamine. However, the instability of propiolaldehydes and the need for high-pressure hydrogenation limit its utility.

Structural and Spectroscopic Characterization

Molecular Structure

The compound features:

-

A phenyl-substituted alkyne ().

-

A 2-methoxyethylamine group () linked to the propargyl carbon.

Spectroscopic Data

While specific data for this compound are unavailable in the sources, analogous propargylamines exhibit:

-

¹H NMR :

-

IR :

-

≈ 2100 cm⁻¹.

-

≈ 3300 cm⁻¹.

-

Industrial-Scale Production and Applications

Scalability

The oxidative deamination-alkynylation method is amenable to large-scale synthesis due to:

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions such as oxidation, reduction, and substitution. The compound can undergo:

- Oxidation : Producing ketones or carboxylic acids.

- Reduction : Yielding alkenes or alkanes.

- Substitution : Leading to the formation of substituted amines or ethers.

2. Polymer Synthesis

The compound is also employed in the synthesis of thermoresponsive polymers. For instance, it is used to create Poly(N,N-bis(2-methoxyethyl)acrylamide) via reversible addition fragmentation transfer (RAFT) polymerization. This polymer exhibits unique properties that respond to temperature changes, making it suitable for applications in biomedical engineering and drug delivery systems.

Biological Applications

1. Enzyme Interaction Studies

this compound has been investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways. Specifically, it has shown promise in inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. In vitro studies have demonstrated its inhibitory activity with significant implications for therapeutic development .

Case Study: MAO-B Inhibition

A study highlighted a series of derivatives related to this compound that exhibited potent MAO-B inhibitory activity, with IC50 values indicating competitive inhibition. These findings suggest potential applications in treating neurodegenerative disorders by modulating neurotransmitter levels .

Medicinal Applications

1. Drug Development

The compound's interaction with neurotransmitter systems, particularly serotonin and dopamine pathways, positions it as a candidate for developing novel drugs targeting mood regulation and cognitive function. Its unique structural features allow it to modulate biological activity effectively.

2. Therapeutic Potential

Research has indicated that derivatives of this compound may serve as inhibitors of deubiquitylating enzymes (DUBs), which are involved in various cellular processes including those related to cancer and neurodegenerative diseases . This opens avenues for therapeutic interventions that target these pathways.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and synthesis methodologies for N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine and related propargylamine derivatives:

Key Observations:

- This could influence solubility and bioavailability.

- Electronic Modifications : Fluorine substitution on the aryl ring (e.g., 3-fluorophenyl in ) may alter electronic properties, enhancing electrophilicity or binding affinity in biological systems.

- Synthetic Yields : Palladium-catalyzed methods () achieve moderate yields (~67%) for fluorinated derivatives, suggesting similar approaches could apply to the target compound.

Physicochemical and Reactivity Comparisons

- Solubility : The methoxyethyl group likely improves aqueous solubility compared to N,N-diethyl or N-benzyl analogs, as seen in ionic liquids like N-(2-methoxyethyl)-N-methyl-pyrrolidinium salts ().

- Reactivity: Propargylamines are known for participation in click chemistry (e.g., Huisgen cycloaddition). Substituents on the amine (e.g., methoxyethyl vs. benzyl) may modulate reaction rates or regioselectivity .

- Biological Activity: highlights that substituents on aromatic and amine groups in amide derivatives significantly impact anti-inflammatory activity (e.g., IC₅₀ values <17 µM).

Biological Activity

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the following chemical formula:

The compound features a propynylamine structure combined with a methoxyethyl group, contributing to its unique reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially modulating metabolic pathways and signal transduction processes.

- Neurotransmitter Modulation : Preliminary studies suggest that it may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

1. Pharmaceutical Development

This compound has been explored for its therapeutic potential in neuropharmacology, particularly as a candidate for drug development targeting mood disorders and neurodegenerative diseases .

2. Research Applications

The compound serves as a biochemical probe in scientific research to study enzyme activities and metabolic pathways. Its unique structure allows for the synthesis of more complex molecules, making it valuable in organic synthesis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| N-(2-methoxyethyl)-p-nitroaniline | Structure | Contains a nitro group affecting reactivity |

| N-(2-acetoxyethyl)-p-nitroaniline | Structure | Acetoxy group leading to different chemical behavior |

| N-(2-methoxyethyl)-N-(3-phenylpropyl)amine | Structure | Contains two methoxyethyl groups enhancing solubility |

The presence of both the methoxy and phenyl groups in this compound contributes to its distinct electronic properties compared to simpler analogs.

Case Studies and Research Findings

Recent studies have highlighted several findings regarding the biological activity of this compound:

- Inhibition Studies : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. This inhibition could lead to increased levels of serotonin and dopamine, suggesting its utility in treating depression .

- Cell Line Testing : Cytotoxicity assays conducted on various cancer cell lines have indicated that this compound may exhibit selective toxicity towards malignant cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

- Pharmacokinetics : ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest favorable pharmacokinetic profiles, indicating good bioavailability and metabolic stability which are critical for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a three-component coupling reaction involving amines, alkynes, and methylene chloride under catalyst-free conditions, as demonstrated in propargylamine syntheses . Key variables include solvent choice (e.g., ionic liquids like N-(2-methoxyethyl)-N-methyl-pyrrolidinium salts for enhanced reaction efficiency ), temperature (typically 60–100°C), and stoichiometric ratios. Optimizing these parameters can improve yields from 50% to >80%. Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm purity and structural integrity.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the methoxyethyl (-OCH₂CH₂OCH₃) and propargylamine (-C≡C-NH-) moieties. Single-crystal X-ray diffraction (as applied to structurally similar amines ) resolves stereochemical ambiguities. FT-IR can validate alkyne (C≡C stretch ~2100 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for purity analysis. Common impurities include unreacted precursors (e.g., 3-phenylpropiolic acid) or byproducts from incomplete coupling. Calibrate methods using reference standards like those in pharmacopeial guidelines , ensuring limits of detection (LOD) ≤0.1% for individual impurities.

Advanced Research Questions

Q. What mechanistic insights explain the catalyst-free formation of this compound in three-component reactions?

- Methodological Answer : The reaction proceeds via nucleophilic attack of the amine on the activated alkyne-methylene chloride adduct, forming a propargylammonium intermediate. Density functional theory (DFT) studies can model transition states to identify rate-limiting steps. Solvent polarity (e.g., ionic liquids ) stabilizes charged intermediates, accelerating the reaction without catalysts .

Q. How can researchers resolve contradictions in reported yields when using different solvent systems or catalysts?

- Methodological Answer : Systematic Design of Experiments (DoE) evaluates solvent polarity, catalyst loading, and temperature interactions. For example, ionic liquids (e.g., N-methyl-pyrrolidinium salts ) may outperform traditional solvents (DMF, THF) by reducing activation energy. Compare kinetic data (e.g., via in situ FT-IR) to identify optimal conditions.

Q. What in vitro assays are suitable for probing the biological activity of this compound?

- Methodological Answer : Screen against enzyme targets like butyrylcholinesterase (using crystal structures for docking studies) or GPCRs implicated in neurological pathways. Use fluorescence-based assays (e.g., FLIPR for calcium signaling) to quantify receptor modulation. Parallel artificial membrane permeability assays (PAMPA) assess blood-brain barrier penetration potential.

Q. How do structural modifications to the methoxyethyl or phenyl groups alter the compound’s physicochemical properties?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., ethoxyethyl, fluorophenyl) and measure logP (octanol-water partitioning) for lipophilicity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine thermal stability. Correlate structural changes with solubility (via shake-flask method) and bioavailability predictions.

Data Contradiction Analysis

Q. Why do some studies report high yields for this compound synthesis under catalyst-free conditions, while others require metal catalysts?

- Analysis : Catalyst-free methods rely on solvent-assisted activation (e.g., ionic liquids ), whereas metal-catalyzed routes (e.g., CuI ) may dominate in non-polar solvents. Discrepancies arise from differences in alkyne reactivity (terminal vs. internal) or amine nucleophilicity. Validate claims by reproducing reactions under standardized conditions (solvent, temperature, substrate ratios).

Methodological Tables

| Parameter | Optimal Range | Key Influence |

|---|---|---|

| Reaction Temperature | 60–100°C | Yield, reaction rate |

| Solvent Polarity | ε > 15 (e.g., ionic liquids) | Intermediate stabilization |

| Stoichiometry (Amine:Alkyne) | 1:1.2 | Minimizes unreacted alkyne |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.